molecular formula C6H9NO2 B3053268 5-Cyanopentanoic acid CAS No. 5264-33-5

5-Cyanopentanoic acid

Cat. No.: B3053268
CAS No.: 5264-33-5
M. Wt: 127.14 g/mol
InChI Key: SKUPALMUTWEAPI-UHFFFAOYSA-N
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Description

5-Cyanopentanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It is also known as 5-cyanovaleric acid. This compound is characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoic acid chain. It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a cyano group .

Industrial Production Methods: In an industrial setting, this compound can be produced through a similar nucleophilic substitution process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyanopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyanopentanoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The cyano group is particularly reactive and can be converted into different functional groups, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Cyanopentanoic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various chemical reactions and industrial applications .

Properties

IUPAC Name

5-cyanopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUPALMUTWEAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200616
Record name Valeric acid, 5-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-33-5
Record name 5-Cyanopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5264-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Valeric acid, 5-cyano-
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Record name Valeric acid, 5-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanopentanoic acid
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Synthesis routes and methods I

Procedure details

A 200-mL portion of the filtrate of the product mixture described above, containing the 5-cyanopentanoic acid ammonium salt (1.13M ), was adjusted to pH 2.5 with 6N HCl, then saturated with sodium chloride and extracted with 4×200 mL of ethyl ether. The combined ether extracts were dried over magnesium sulfate, filtered, and the solvent removed by rotary evaporation at reduced pressure. Remaining ether was removed by stirring the colorless liquid at room temperature under high vacuum (60 millitorr) for 5 h to yield 27.32 g (95% isolated yield) of 5-cyanopentanoic acid. The 5-cyanopentanoic acid was then distilled under vacuum (75 millitorr) at 110°-112° C. without decomposition.
Name
5-cyanopentanoic acid ammonium salt
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A 100 cc stainless steel (Parr reactor) stirred batch autoclave was used for the hydrogenation of 5-cyanovaleric acid (5CVA) in the presence of 5% Ru/TiO2 catalyst. 10.0 g of 5CVA mixture (92.8% 5CVA, 3.1 % 3CVA, and 3.4% 4-cyanovaleric acid (4CVA)), 1.0 g of 1-methyl-2-pyrrolidinone (NMP, internal standard), 40.0 g of ammonium hydroxide solution, and 1.0 g of 5% Ru/TiO2 were added in the reactor cup. The reactor was then assembled by securing the cup to the head, pressure tested with 100 psig (0.69 MPa) of nitrogen, and purged with nitrogen, followed by hydrogen. The reactor was then pressurized to 250 psig (1.8 MPa) with hydrogen and heated up to the reaction temperature (110° C.), under constant stirring. The pressure in the reactor was then brought up to the desired level (900 psig (6.3 MPa)) and maintained at that level throughout the entire duration of the run (4 hr). During the course of the reaction, samples (0.2 cc) were withdrawn periodically from the reactor through a sample port, connected to a dip leg inside the reactor, and analyzed by Hewlett-Packard 6890 gas chromatograph after derivatizing the sample with a mixture of bis-trimethylsilyl trifluoro acetamide (BSTFA) and trimethylchlorosilane. The conversion of 5CVA and selectivities and yields of 6-aminocaproic acid (6ACA) and caprolactam (CL) as a function of reaction time have been presented in Table 1.
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
10 g
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reactant
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Quantity
40 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ru TiO2
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
solvent
Reaction Step Three
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Name
Ru TiO2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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